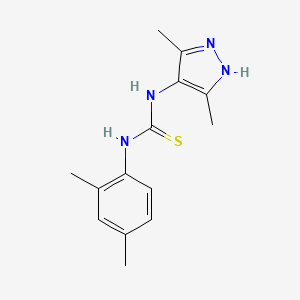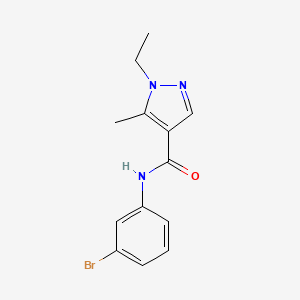![molecular formula C14H12F2N2O2 B10938819 (2E)-1-[4-(difluoromethoxy)phenyl]-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B10938819.png)
(2E)-1-[4-(difluoromethoxy)phenyl]-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is an organic compound that features a combination of difluoromethoxyphenyl and methylpyrazolyl groups connected by a propenone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves the following steps:
Formation of the difluoromethoxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with difluoromethyl ether under basic conditions to form 4-(difluoromethoxy)benzaldehyde.
Synthesis of the methylpyrazolyl intermediate: This involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with an appropriate reagent to form the corresponding methylpyrazolyl compound.
Condensation reaction: The final step involves the condensation of the difluoromethoxyphenyl intermediate with the methylpyrazolyl intermediate in the presence of a base to form the desired (E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-[4-(METHOXY)PHENYL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
- (E)-1-[4-(TRIFLUOROMETHOXY)PHENYL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
Uniqueness
(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.
Properties
Molecular Formula |
C14H12F2N2O2 |
|---|---|
Molecular Weight |
278.25 g/mol |
IUPAC Name |
(E)-1-[4-(difluoromethoxy)phenyl]-3-(1-methylpyrazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C14H12F2N2O2/c1-18-9-10(8-17-18)2-7-13(19)11-3-5-12(6-4-11)20-14(15)16/h2-9,14H,1H3/b7-2+ |
InChI Key |
CNLFFJWRROFMBD-FARCUNLSSA-N |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/C(=O)C2=CC=C(C=C2)OC(F)F |
Canonical SMILES |
CN1C=C(C=N1)C=CC(=O)C2=CC=C(C=C2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B10938743.png)
![4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-2(1H)-one](/img/structure/B10938767.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10938773.png)
![2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10938781.png)
![N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10938783.png)
![[3-cyclopropyl-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl](morpholin-4-yl)methanone](/img/structure/B10938788.png)


![1-(4-fluorophenyl)-3,6-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10938802.png)
![3-{[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]carbamoyl}-1,2,2-trimethylcyclopentanecarboxylate](/img/structure/B10938806.png)
![2-[(E)-(2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]-6-(prop-2-en-1-yl)phenol](/img/structure/B10938812.png)
![3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]propanamide](/img/structure/B10938814.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({5-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10938824.png)
![3-(Phenylsulfonyl)-1-{4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}propan-1-one](/img/structure/B10938827.png)
